Melting Point and Physical Form Differentiation Against the p-Chloro and p-Cyano Analogs
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is a low-melting solid (mp 32–35 °C) that can exist as an oil at ambient temperatures, whereas its p-chloro and p-cyano analogs are crystalline solids with substantially higher melting points [1]. This physical form difference is critical for handling, formulation, and purification protocol design.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 32–35 °C (crystallizes after several months; initially an oil) |
| Comparator Or Baseline | Ethyl 5-(p-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate: mp 98–99.5 °C; Ethyl 5-(p-cyanophenyl)-1,2,4-thiadiazole-3-carboxylate: mp 172–173.5 °C |
| Quantified Difference | Lower by 63–141 °C compared to the p-Cl and p-CN analogs, respectively |
| Conditions | Crystallization from heptane or hexane; data from US Patent 4,115,095 Examples 2, 3, and 6 |
Why This Matters
The markedly lower melting point enables liquid-phase handling and solution-based formulation strategies that are impractical for the high-melting substituted analogs, making this compound the preferred choice for applications requiring room-temperature fluidity.
- [1] Howe, R.K. et al. U.S. Patent 4,115,095. Examples 2, 3, and 6. View Source
